1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one
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Overview
Description
1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one is a synthetic compound that incorporates diverse functional groups, making it potentially useful in various scientific research fields. This compound is structurally complex, featuring an ethoxyphenyl group, a triazolopyrimidinyl core, and a piperazinyl butanone framework.
Mechanism of Action
Target of Action
Similar compounds, such as sildenafil analogues, have been known to inhibit the pde5a1 guanosine cyclic monophosphate (cgmp) hydrolysing activity .
Mode of Action
Based on the structure and similarity to other compounds, it may interact with its targets through hydrogen bonding and dipole interactions .
Biochemical Pathways
Compounds with similar structures have been shown to have antitumor activities
Result of Action
Similar compounds have shown antitumor activities against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One general approach begins with the construction of the triazolopyrimidinyl core via cyclization reactions. This is followed by the introduction of the ethoxyphenyl group through electrophilic aromatic substitution. The piperazine moiety is then attached using nucleophilic substitution. Finally, the phenylbutanone unit is synthesized via a series of Friedel-Crafts acylation and alkylation reactions.
Industrial Production Methods
While specific industrial production methods for this exact compound may not be well-documented, the methodologies for synthesizing similar complex organic compounds generally involve large-scale batch or continuous-flow processes. These processes optimize reaction conditions (such as temperature, pressure, and solvent systems) to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one undergoes a variety of chemical reactions due to its diverse functional groups:
Oxidation and Reduction: : The compound's phenyl groups can be subjected to oxidation or reduction reactions under suitable conditions, altering its electronic properties and reactivity.
Substitution: : The aromatic rings are prone to electrophilic and nucleophilic substitution reactions, allowing for modifications of the ethoxy and phenyl groups.
Hydrolysis: : The ketone moiety in the butanone segment can undergo hydrolysis reactions, potentially forming carboxylic acids or alcohols.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution agents like halogens or nucleophiles under controlled temperature and pH conditions.
Major Products
Depending on the reaction pathways, products formed from these reactions include various substituted aromatic compounds, alcohols, carboxylic acids, and other derivatives.
Scientific Research Applications
1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one has promising applications across several fields:
Chemistry: : Utilized in synthetic organic chemistry for developing new compounds with potential biological activity.
Biology: : Studied for its interaction with biological macromolecules, potentially serving as a ligand or inhibitor.
Medicine: : Investigated for its pharmacological properties, potentially targeting specific enzymes or receptors.
Industry: : Its structural versatility makes it a candidate for various industrial applications, such as materials science or catalysis.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, which often share structural motifs and functional properties. Compared to:
1-(4-chlorophenyl)-3-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: : Both compounds contain a triazole and substituted phenyl groups but differ in their substituents and additional functional groups.
2-(2,4-dichlorophenyl)-5-(4-ethoxyphenyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione: : Shares the ethoxyphenyl group but differs in the triazole and thione components.
That's a deep dive into this intriguing compound! How does this compare to other articles you've read on similar topics?
Properties
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2/c1-3-22(19-8-6-5-7-9-19)26(34)32-16-14-31(15-17-32)24-23-25(28-18-27-24)33(30-29-23)20-10-12-21(13-11-20)35-4-2/h5-13,18,22H,3-4,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHCSPOMIIGHSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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